molecular formula C10H19N B14636386 1-(1-Cyclopropylethyl)piperidine CAS No. 53712-74-6

1-(1-Cyclopropylethyl)piperidine

Cat. No.: B14636386
CAS No.: 53712-74-6
M. Wt: 153.26 g/mol
InChI Key: IAOAMTIVEQKSHQ-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a cyclopropylethyl group. Piperidines are known for their significant roles in pharmaceuticals and organic synthesis due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylethyl)piperidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylmethylamine with 1,5-dibromopentane in the presence of a base can yield the desired piperidine derivative. Another method involves the hydrogenation of pyridine derivatives using catalysts like platinum or palladium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. Pyridine derivatives are hydrogenated using catalysts such as molybdenum disulfide or nickel-aluminum alloy under controlled conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropylethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperidines.

Scientific Research Applications

1-(1-Cyclopropylethyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylethyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit or activate enzymes involved in metabolic pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

    Cyclopropylamine: Shares the cyclopropyl group, used in the synthesis of various organic compounds.

    N-Methylpiperidine: A methyl-substituted piperidine with similar chemical properties.

Uniqueness: 1-(1-Cyclopropylethyl)piperidine is unique due to the presence of both the piperidine ring and the cyclopropylethyl group, which imparts distinct steric and electronic properties. This combination can influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

53712-74-6

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-(1-cyclopropylethyl)piperidine

InChI

InChI=1S/C10H19N/c1-9(10-5-6-10)11-7-3-2-4-8-11/h9-10H,2-8H2,1H3

InChI Key

IAOAMTIVEQKSHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2CCCCC2

Origin of Product

United States

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